

# Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with BAY-155

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

BAY-155 is a potent and selective small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction, with an IC50 of 8 nM.[1][2] This interaction is a critical driver of oncogenesis in specific subtypes of acute leukemia characterized by MLL gene rearrangements.[3] Menin acts as a scaffold protein, tethering the MLL1 histone methyltransferase to chromatin, leading to the transcriptional activation of key target genes such as HOXA9 and MEIS1, which promote leukemic cell proliferation and survival.[1][4] BAY-155 disrupts this protein-protein interaction, leading to the displacement of the Menin-MLL complex from chromatin, subsequent downregulation of target gene expression, and induction of differentiation in leukemic cells.[1][3]

Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the genome-wide localization of DNA-binding proteins, histone modifications, and associated co-factors. When coupled with **BAY-155** treatment, ChIP assays can elucidate the compound's mechanism of action by quantifying the displacement of the Menin-MLL1 complex from specific gene promoters and enhancers. These application notes provide a comprehensive protocol for performing a ChIP assay to assess the effects of **BAY-155** on Menin-MLL1 chromatin occupancy.

## **Signaling Pathway and Mechanism of Action**



The Menin-MLL1 complex is a key transcriptional regulator in both normal development and in the context of MLL-rearranged leukemias. MLL1 is a histone methyltransferase that specifically trimethylates histone H3 at lysine 4 (H3K4me3), a mark associated with active gene transcription. In MLL-rearranged leukemias, the MLL fusion protein aberrantly recruits Menin and other co-factors to target genes, leading to their sustained expression and blocking cellular differentiation.

**BAY-155**, by inhibiting the Menin-MLL interaction, is expected to cause a reduction in the occupancy of both Menin and the MLL fusion protein at their target gene promoters. This leads to a decrease in H3K4 trimethylation and a corresponding downregulation of gene expression. Recent studies have also revealed a "molecular switch" mechanism: upon the eviction of the Menin-MLL1 complex, the MLL3/4-UTX tumor suppressor complex can bind to the same genomic loci, leading to the activation of tumor-suppressive genes.[5][6]



Click to download full resolution via product page

Caption: Mechanism of **BAY-155** action on the Menin-MLL1 signaling pathway.



### **Quantitative Data Summary**

The following table summarizes the expected quantitative outcomes from a ChIP experiment followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) in MLL-rearranged leukemia cell lines (e.g., MOLM-13, MV-4-11) treated with **BAY-155** or a similar Menin-MLL inhibitor. Data is presented as the change in protein occupancy at the promoter regions of key target genes.



| Target Gene       | Protein of Interest | Expected Change<br>with BAY-155<br>Treatment                  | Representative Findings from Menin-MLL Inhibitor Studies  |
|-------------------|---------------------|---------------------------------------------------------------|-----------------------------------------------------------|
| НОХА9             | Menin               | Decrease                                                      | Significant reduction in Menin occupancy observed.[3]     |
| MLL1 (N-terminus) | Decrease            | Displacement of MLL1 from the HOXA9 locus.[3]                 |                                                           |
| H3K4me3           | Decrease            | Reduction in H3K4<br>trimethylation at the<br>promoter.[4][7] |                                                           |
| MEIS1             | Menin               | Decrease                                                      | Marked loss of Menin binding at the MEIS1 promoter.[3][8] |
| MLL1 (N-terminus) | Decrease            | Reduced chromatin occupancy of MLL1.                          |                                                           |
| H3K79me2          | Decrease            | Drastic reduction in<br>H3K79 dimethylation<br>levels.[3]     | -                                                         |
| MEF2C             | Menin               | Decrease                                                      | Loss of Menin occupancy.[3]                               |
| MLL1 (N-terminus) | Decrease            | Significant decrease in MLL1 binding.[3]                      |                                                           |
| JMJD1C            | Menin               | Decrease                                                      | Reduction in Menin binding.[3]                            |
| MLL1 (N-terminus) | Decrease            | Loss of MLL1 occupancy.[3]                                    | _                                                         |



CDKN2C MLL3/4-UTX Complex Increase the tumor suppressor complex.[5]

# Experimental Protocols Protocol 1: Cell Culture and Treatment with BAY-155

- Cell Culture: Culture MLL-rearranged acute myeloid leukemia (AML) cell lines, such as MOLM-13 or MV-4-11, in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- **BAY-155** Preparation: Prepare a stock solution of **BAY-155** in DMSO. Further dilute the stock solution in culture medium to the desired final concentrations for treatment.
- Cell Treatment: Seed the cells at a density of 0.5 x 10<sup>6</sup> cells/mL. Treat the cells with BAY-155 (e.g., at a concentration range of 10 nM to 1 μM) or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours). The optimal concentration and treatment time should be determined empirically.

# Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay

This protocol is a general guideline and may require optimization for specific cell types and antibodies.

- 1. Cross-linking
- To cross-link proteins to DNA, add formaldehyde to the cell culture medium to a final concentration of 1%.
- Incubate for 10 minutes at room temperature with gentle agitation.
- Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
- Harvest the cells by centrifugation at 1,500 x g for 5 minutes at 4°C.



- Wash the cell pellet twice with ice-cold PBS. The cell pellet can be stored at -80°C.
- 2. Chromatin Preparation
- Resuspend the cell pellet in a cell lysis buffer containing protease inhibitors.
- Incubate on ice to lyse the cells and release the nuclei.
- Pellet the nuclei by centrifugation and resuspend in a nuclear lysis buffer.
- Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 base pairs.
   The optimal sonication conditions must be determined empirically for each cell type and sonicator.
- Clarify the sonicated lysate by centrifugation to remove cellular debris. The supernatant contains the sheared chromatin.
- 3. Immunoprecipitation
- Quantify the chromatin concentration.
- Pre-clear the chromatin with Protein A/G magnetic beads.
- Take an aliquot of the pre-cleared chromatin to serve as the "input" control.
- Incubate the remaining chromatin with an antibody specific for the protein of interest (e.g., anti-Menin, anti-MLL1 N-terminus) or a negative control IgG overnight at 4°C with rotation.
- Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C.
- 4. Washes and Elution
- Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound proteins.
- Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).







- 5. Reverse Cross-linking and DNA Purification
- Reverse the cross-links by adding NaCl to the eluted samples and the input control, and incubating at 65°C for at least 6 hours.
- Treat with RNase A and Proteinase K to remove RNA and proteins.
- Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
- 6. DNA Analysis
- Quantify the purified DNA.
- Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for the promoter regions of target genes (HOXA9, MEIS1, etc.) and a negative control region.
- Alternatively, prepare libraries for high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Challenges and opportunities in targeting the menin-MLL interaction PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the Menin-MLL Interaction as Therapeutic Cancer Target PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with BAY-155]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572040#chromatin-immunoprecipitation-chip-assay-with-bay-155]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com